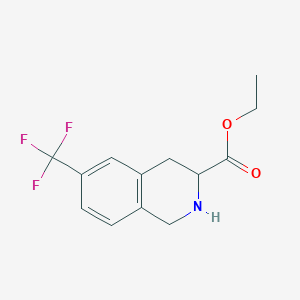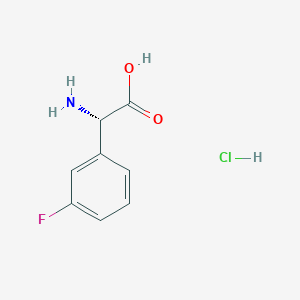
(S)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution agents are employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amine to a primary amine or further reduce the carboxylic acid group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Primary amines, alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The fluorine atom enhances its binding affinity and specificity to the target sites, influencing various biochemical pathways.
Comparación Con Compuestos Similares
3-Fluorophenylacetic acid: A precursor in the synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride.
2-Amino-2-phenylacetic acid: Lacks the fluorine substitution, resulting in different chemical properties and biological activities.
2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is at the para position, affecting its reactivity and interactions.
Uniqueness: (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound in the synthesis of pharmaceuticals and in various research applications.
Propiedades
Fórmula molecular |
C8H9ClFNO2 |
|---|---|
Peso molecular |
205.61 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
Clave InChI |
OQGGWZGRLMAZBS-FJXQXJEOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


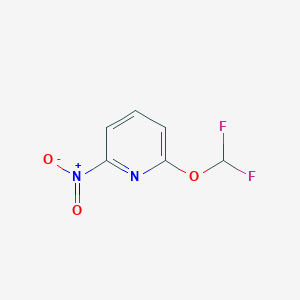
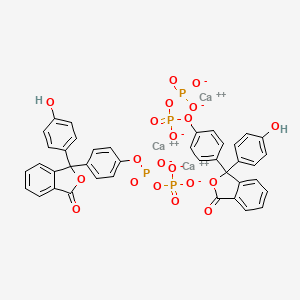
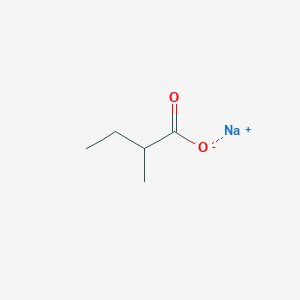
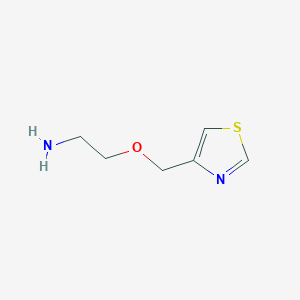
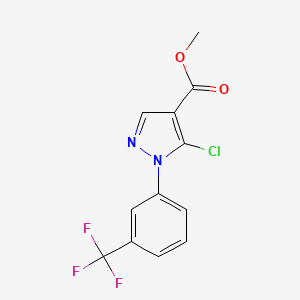
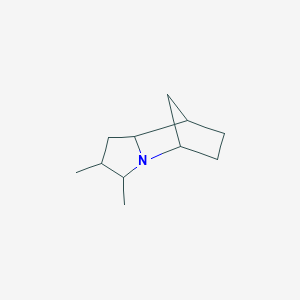
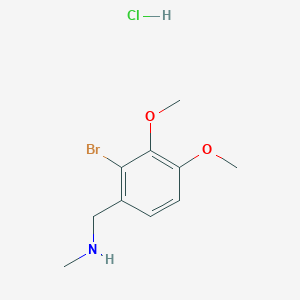
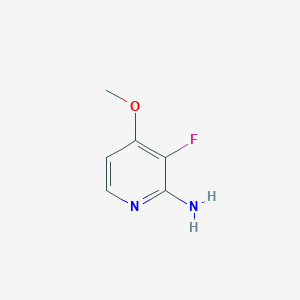
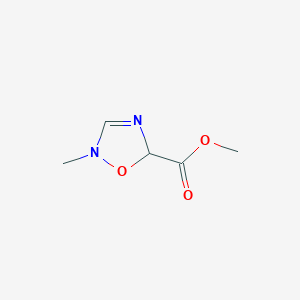
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

